5|A-Cholestan-3|A-ol-d5
CAS No.:
Cat. No.: VC16174292
Molecular Formula: C27H48O
Molecular Weight: 393.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H48O |
|---|---|
| Molecular Weight | 393.7 g/mol |
| IUPAC Name | (3S,5S,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol |
| Standard InChI | InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19-,20+,21+,22+,23-,24+,25+,26+,27-/m1/s1/i13D2,17D2,21D |
| Standard InChI Key | QYIXCDOBOSTCEI-PFPUTWTGSA-N |
| Isomeric SMILES | [2H][C@@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@H]2C1([2H])[2H])CC[C@@H]4[C@H](C)CCCC(C)C)C)C)([2H])[2H])O |
| Canonical SMILES | CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Introduction
Chemical Identity and Structural Characteristics
5α-Cholestan-3α-ol-d5 (CAS: 516-95-0 with deuterium substitution) belongs to the cholestanol family, a saturated derivative of cholesterol. The parent compound, 5α-cholestan-3α-ol, has a molecular formula of C27H48O and a molecular weight of 388.67 g/mol . The deuterated variant replaces five hydrogen atoms with deuterium (²H), resulting in a molecular formula of C27H43D5O and an approximate molecular weight of 393.67 g/mol . The deuterium atoms are typically positioned at specific carbon sites to maintain isotopic stability, often at the 2,2,3,4,4 positions, as indicated by analogous compounds .
The stereochemistry of the hydroxyl group at position 3 (α-configuration) distinguishes this compound from its β-isomer, 5α-cholestan-3β-ol (dihydrocholesterol), which has distinct biological roles . The α-configuration influences its solubility and interaction with enzymes, making it a preferred standard in chromatographic separations .
Synthesis and Isotopic Labeling
The synthesis of 5α-Cholestan-3α-ol-d5 involves deuterium incorporation into the cholestanol backbone. Common methods include:
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Catalytic Deuteriation: Hydrogenation of cholesterol or cholestanol precursors using deuterium gas (D2) in the presence of catalysts like palladium or platinum. This approach ensures selective deuteration at unsaturated bonds or reactive sites .
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Acid-Catalyzed Exchange: Treatment with deuterated acids (e.g., D2SO4) facilitates hydrogen-deuterium exchange at acidic positions, though this method may lack specificity .
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Enzymatic Methods: Microbial or enzymatic reduction of deuterated substrates, though less common due to scalability challenges .
The Sigma-Aldrich product 5α-Cholestan-3β-ol-2,2,3,4,4-dC (Product No. 777900) exemplifies a closely related deuterated sterol, synthesized with 98 atom % D and 97% chemical purity . While this compound is the β-isomer, its synthesis parallels that of the α-derivative, emphasizing the importance of regioselective deuteration for research applications.
Physicochemical Properties
Key physical properties of 5α-Cholestan-3α-ol-d5 are inferred from its non-deuterated analog :
| Property | Value |
|---|---|
| Melting Point | 185–186°C |
| Boiling Point | 454.32°C (estimate) |
| Density | 0.9506 g/cm³ (estimate) |
| Refractive Index | 1.5250 (estimate) |
| Solubility | Slightly soluble in chloroform |
| Optical Activity | [α]D20 +3420° (CHCl3) |
Deuteration minimally alters melting and boiling points due to isotopic effects but enhances molecular stability in mass spectrometric analysis . The compound’s low solubility in polar solvents necessitates the use of chloroform or deuterated solvents in experimental setups .
Applications in Scientific Research
Mass Spectrometry and Quantitative Analysis
As a deuterated internal standard, 5α-Cholestan-3α-ol-d5 enables precise quantification of cholesterol and its metabolites in biological samples. Its near-identical chromatographic behavior to non-deuterated cholestanol ensures accurate correction for matrix effects and ionization efficiency . For example, in lipidomic studies of plasma, this compound mitigates variability in liquid chromatography–tandem mass spectrometry (LC-MS/MS) workflows .
Metabolic Pathway Tracing
Deuterated sterols are pivotal in tracing cholesterol biosynthesis and catabolism. In studies of cerebrotendinous xanthomatosis (CTX), a rare lipid storage disorder, 5α-Cholestan-3α-ol-d5 helps elucidate abnormal cholestanol accumulation mechanisms . By administering the deuterated analog, researchers track metabolic fluxes and enzyme deficiencies (e.g., CYP27A1 mutations) with high specificity .
Pharmaceutical Development
In drug formulation studies, this compound assesses the bioavailability of sterol-based therapeutics. Its stability under physiological conditions makes it suitable for pharmacokinetic models, particularly in gallstone and atherosclerosis research .
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